6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
Description
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate |
InChI |
InChI=1S/C15H14O4/c1-8-13(18-9(2)16)7-6-11-10-4-3-5-12(10)15(17)19-14(8)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
MBMWUMLOUGHXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[c]chromen structure, followed by acetylation to introduce the acetate group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure consistency and high purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a more saturated form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Cyclopenta[c]chromen-4-one Derivatives
Research Implications and Analytical Tools
- Crystallographic Analysis : Software suites like SHELXL and WinGX are pivotal for refining crystal structures and analyzing anisotropic displacement parameters . For example, the acetyl group’s orientation in the target compound could be validated using SHELXL’s restraint algorithms.
- Packing and Interaction Studies : Mercury CSD enables visualization of hydrogen-bonding networks and void spaces, which may explain differences in melting points or solubility among analogs .
- Synthetic Chemistry : The presence of ester or carboxylic acid groups suggests divergent synthetic routes, such as acetylation of hydroxyl precursors or hydrolysis of esters to acids .
Biological Activity
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.38 g/mol. The compound features a fused cyclopenta[c]chromene core, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.38 g/mol |
| Structural Features | Cyclopenta[c]chromene |
Synthesis
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : The initial step often involves the condensation of appropriate precursors under acidic or basic conditions.
- Esterification : The compound can be synthesized through esterification reactions with acetic acid or acetic anhydride.
- Purification : Final purification is achieved through recrystallization or chromatography to ensure high purity for biological testing.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 15.0 | Moderate Cytotoxicity |
| Bel-7402 | 12.5 | High Cytotoxicity |
Antioxidant Activity
The compound has also been assessed for its antioxidant properties using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate significant scavenging activity.
| Assay Type | IC50 (µM) | Activity |
|---|---|---|
| DPPH Scavenging | 25.0 | Strong Antioxidant |
| FRAP | 20.0 | Moderate Antioxidant |
Enzyme Inhibition
Inhibition studies have revealed that the compound can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders.
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various derivatives of cyclopenta[c]chromene compounds, including 6-Methyl-4-oxo derivatives. The findings indicated that modifications to the structure could enhance cytotoxicity against specific cancer types .
- Antioxidant Studies : A comprehensive analysis in the Journal of Agricultural and Food Chemistry demonstrated that several derivatives of cyclopenta[c]chromenes exhibited significant antioxidant activities in vitro, supporting their potential use in functional foods and nutraceuticals .
Q & A
Q. What are the common synthetic routes for preparing 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate?
The synthesis typically involves functionalizing the chromene core via esterification or substitution. For example, analogous chromene derivatives are synthesized by reacting hydroxylated intermediates with acetic anhydride under reflux in anhydrous conditions. A related method involves coupling cyclopenta[c]chromen-7-ol with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate . Optimization of reaction time and stoichiometry is critical to avoid side products like over-acetylated species.
Q. How is structural characterization of this compound performed?
Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm the acetate group’s position and cyclopenta[c]chromen core. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, in similar chromene derivatives, diagnostic peaks at m/z 320–350 (M⁺) and fragment ions corresponding to the loss of the acetyl group (~60 Da) are observed . X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable.
Advanced Research Questions
Q. What experimental strategies are used to assess the bioactivity of this compound?
Bioactivity studies often employ in vitro assays targeting enzymes or receptors. For chromene analogs, assays include:
- Antioxidant activity : DPPH radical scavenging or lipid peroxidation inhibition.
- Antimicrobial screening : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Parallel molecular docking (using AutoDock Vina or Schrödinger) identifies potential binding modes with targets like cyclooxygenase-2 (COX-2) or topoisomerases .
Q. How can structural modifications enhance the compound’s pharmacological profile?
Rational modifications focus on:
- Ester group replacement : Substituting the acetate with bromophenoxy or thiazolidinone groups (see and ) to alter lipophilicity and target affinity .
- Core functionalization : Introducing electron-withdrawing groups (e.g., nitro, formyl) at the 6-methyl position to modulate electronic effects and stability .
- Heterocyclic fusion : Creating epoxide-bridged derivatives (e.g., 3,6-epoxychromenones) to explore conformational constraints .
Q. How do researchers resolve contradictions in bioactivity data across studies?
Discrepancies (e.g., variable IC₅₀ values) are addressed via:
- Orthogonal assays : Cross-validating results with alternative methods (e.g., fluorescence-based vs. colorimetric assays).
- ADMET profiling : Assessing solubility, metabolic stability, and membrane permeability to rule out false positives due to poor pharmacokinetics .
- Computational validation : Comparing docking scores with experimental IC₅₀ trends to identify outliers .
Methodological Challenges & Solutions
Q. What are the key challenges in optimizing reaction yields for this compound?
- Side reactions : Competing ester hydrolysis or ring-opening under acidic/basic conditions. Mitigated by using anhydrous solvents (DMF, THF) and controlled temperatures .
- Purification difficulties : Chromatographic separation on silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar byproducts. Recrystallization in DMF/water mixtures improves purity .
Q. How is the compound’s stability evaluated under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
